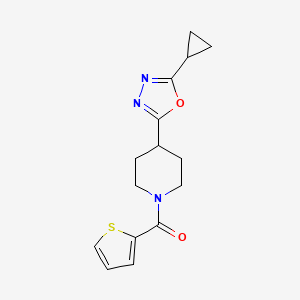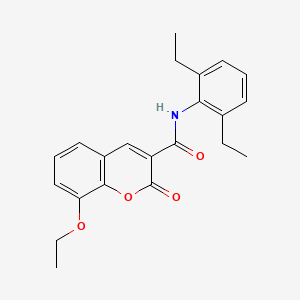![molecular formula C21H16ClN3O2S B2498292 1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-79-0](/img/structure/B2498292.png)
1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the reaction of omega-chloroalkyl isocyanates or isothiocyanate with active methylene compounds, leading to a variety of heterocyclic compounds. Such processes, facilitated by catalysts like Et3N or Na, yield derivatives including oxazolidines, thiazolidines, oxazines, and others under specific conditions (Basheer & Rappoport, 2006). Microwave-assisted synthesis methods also present an environmentally benign and rapid approach to synthesizing complex carboxamide derivatives with significant yields (Raval, Naik, & Desai, 2012).
Molecular Structure Analysis
Structural investigation of these compounds is often conducted using IR, NMR (1H, 13C, and 2D), and mass spectra. The presence of stereogenic centers and the configuration of these centers can be determined through spectroscopic analysis, including 1H NMR analysis of coupling constants and 2D nuclear overhauser enhancement spectroscopy (NOESY) experiments (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, including alkylation, cyclization, and desulfurization, to yield cyclic and bicyclic structures with diverse functionalities. The reaction mechanisms often involve initial attack by an anion on the N=C=X moiety, leading to cyclization and tautomerization processes that result in the formation of heterocyclic compounds (Haiza et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. For instance, the crystallographic analysis of similar compounds reveals intermolecular hydrogen bonding patterns that contribute to their solid-state structure and stability (Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing further chemical transformations, are critical for applications in synthesis and drug design. Compounds of this nature often display significant biological activity, underscoring the importance of detailed chemical property analysis (Kolisnyk et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : Research has focused on synthesizing novel pyrido and pyrimidine derivatives, including compounds similar to the one . These studies have explored various synthetic routes and chemical reactions to create diverse heterocyclic compounds with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities : Some studies have synthesized new heterocyclic compounds, including benzothiazole derivatives, and evaluated them for their biological activities, such as anti-inflammatory and analgesic properties. These compounds have been assessed for COX-1/COX-2 inhibition, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Various studies have synthesized novel compounds with structures similar to the chemical and evaluated their antimicrobial activity. These compounds have shown significant activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Youssef, Azab, & Youssef, 2012).
Pharmacological Potential : There is ongoing research into the development of novel compounds for pharmacological applications. These studies aim to create new molecules with potential therapeutic benefits, including analgesic, anti-inflammatory, and antimicrobial properties, by exploring different chemical structures and modifications (Krauze, Vilums, Sīle, & Duburs, 2007).
Chemical Modification and Analysis : Further research includes the synthesis of similar compounds and their subsequent modification and analysis. These studies often involve advanced techniques like microwave-assisted synthesis and NMR spectroscopy to optimize the synthesis process and analyze the resulting compounds (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-4-9-17-18(11-13)28-21(23-17)24-19(26)16-3-2-10-25(20(16)27)12-14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNLHSCVQZWKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)


![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)
